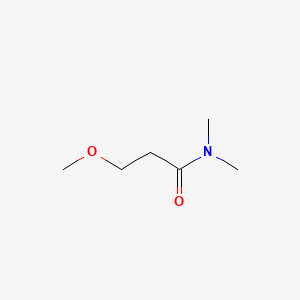

3-metoxi-N,N-dimetilpropanamida

Descripción general

Descripción

Propanamide, 3-methoxy-N,N-dimethyl- is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

The exact mass of the compound Propanamide, 3-methoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanamide, 3-methoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3-methoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Disolvente para Polimerización

3-metoxi-N,N-dimetilpropanamida: se utiliza como disolvente en el proceso de polimerización de varios polímeros. Su alto poder de disolución es particularmente beneficioso para polímeros poco solubles como la poliamida (PA), la poliimida (PI), la poliamida-imida (PAI) y el poliuretano (PU). La naturaleza anfipática del compuesto le permite disolver sustancias con diferentes características polares, lo que lo convierte en un excelente medio para la síntesis de polímeros .

Tintas para Impresoras de Inyección de Tinta

El compuesto sirve como disolvente en la formulación de tintas para impresoras de inyección de tinta. Su bajo ángulo de contacto y su alta humectabilidad aseguran que la tinta se extienda uniformemente sobre el material, lo que da como resultado una calidad de impresión clara y consistente .

Recubrimientos

En la industria de los recubrimientos, This compound se utiliza debido a su capacidad para disolver varios componentes, mejorando la aplicación y la durabilidad de los recubrimientos en diferentes superficies .

Adhesivos

Las propiedades disolventes del compuesto son ventajosas en las formulaciones de adhesivos. Puede mejorar las propiedades de adhesión al asegurar una distribución uniforme de los componentes adhesivos y mejorar la resistencia de unión .

Agentes de Limpieza

Como disolvente, también se incorpora a los agentes de limpieza. Su eficacia para disolver una amplia gama de sustancias lo hace adecuado para diversas aplicaciones de limpieza .

Reemplazo de NMP

This compound: se considera una alternativa más segura a la N-metil-2-pirrolidona (NMP), que es un disolvente común con riesgos asociados para la salud. Ofrece un alto perfil de seguridad sin comprometer el rendimiento .

Reemplazo de DMF

Del mismo modo, actúa como un reemplazo para la N,N-dimetilformamida (DMF), otro disolvente ampliamente utilizado con posibles peligros para la salud. Sus capacidades de disolución comparables lo convierten en un sustituto viable .

Reemplazo de 2P

El compuesto también es una alternativa a la 2-pirrolidona (2P), especialmente en aplicaciones donde sus propiedades únicas de disolvente se pueden aprovechar para obtener mejores resultados .

Análisis Bioquímico

Biochemical Properties

Propanamide, 3-methoxy-N,N-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutral organics, which are a class of compounds that do not ionize in water . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can influence the compound’s solubility and reactivity in biological systems.

Cellular Effects

Propanamide, 3-methoxy-N,N-dimethyl- affects various types of cells and cellular processes. It has been shown to cause serious eye irritation and may damage organs through prolonged or repeated exposure . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of propanamide, 3-methoxy-N,N-dimethyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting metabolic pathways and cellular processes. Additionally, propanamide, 3-methoxy-N,N-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanamide, 3-methoxy-N,N-dimethyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound can cause cumulative damage to cells and tissues over time.

Dosage Effects in Animal Models

The effects of propanamide, 3-methoxy-N,N-dimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects. For instance, high doses of propanamide, 3-methoxy-N,N-dimethyl- have been associated with organ damage and reproductive toxicity . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

Propanamide, 3-methoxy-N,N-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in its breakdown and utilization . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of propanamide, 3-methoxy-N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments . The compound’s distribution can affect its bioavailability and activity, influencing its overall biological effects.

Subcellular Localization

Propanamide, 3-methoxy-N,N-dimethyl- is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.

Actividad Biológica

Propanamide, 3-methoxy-N,N-dimethyl- (C6H13NO2), is a compound that has garnered attention for its biochemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with enzymes, cellular effects, and metabolic pathways.

- Molecular Formula : C6H13NO2

- Molecular Weight : Approximately 131.18 g/mol

- Density : ~0.9 g/cm³

- Boiling Point : ~188.7 °C

- Flash Point : 67.9 °C

The compound features a propanamide backbone with a methoxy group and two dimethyl groups attached to the nitrogen atom, influencing its solubility and reactivity profiles significantly.

Biochemical Interactions

Propanamide, 3-methoxy-N,N-dimethyl- interacts with various enzymes and proteins, playing a role in several biochemical reactions:

- Enzyme Interactions : The compound can bind to active sites or allosteric sites of enzymes, leading to changes in enzyme conformation and activity. This interaction can affect metabolic pathways and cellular processes.

- Transport and Distribution : Its transport within cells is mediated by specific transporters and binding proteins, facilitating movement across cell membranes and localization within different cellular compartments.

Cellular Effects

Research indicates that propanamide, 3-methoxy-N,N-dimethyl- may have several cellular effects:

- Toxicity : At higher doses, the compound has been associated with organ damage and reproductive toxicity. Prolonged exposure can lead to serious eye irritation and potential organ damage.

- Gene Expression : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

Propanamide, 3-methoxy-N,N-dimethyl- is involved in various metabolic pathways:

- Metabolism : It interacts with enzymes that facilitate its metabolism and elimination from the body. Alterations in enzyme activity can affect metabolic flux and metabolite levels.

- Stability : The compound's stability is influenced by environmental factors such as light and heat. Prolonged exposure can lead to degradation, affecting its biological activity over time.

Study on Toxicity

A study investigating the toxicity of propanamide derivatives found that at elevated concentrations, propanamide, 3-methoxy-N,N-dimethyl-, exhibited significant cytotoxic effects on liver cells in vitro. The study reported that concentrations above 100 µM resulted in over 50% cell death after 24 hours of exposure.

Antibacterial Activity

In another study focusing on the antibacterial properties of various amides, propanamide derivatives were tested against Gram-positive and Gram-negative bacteria. While specific data for propanamide, 3-methoxy-N,N-dimethyl- was limited, related compounds showed varying degrees of antibacterial activity, suggesting potential for further investigation into this compound's efficacy against microbial strains .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Binds to active or allosteric sites affecting enzyme activity |

| Cellular Toxicity | High doses linked to organ damage and reproductive toxicity |

| Gene Expression | May influence transcription factors |

| Metabolic Involvement | Participates in various metabolic pathways affecting flux |

Propiedades

IUPAC Name |

3-methoxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVMWHCOFMFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068836 | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53185-52-7 | |

| Record name | 3-Methoxy-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.